molecular formula C19H22ClFN4O2 B6587320 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 1226436-08-3

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B6587320
CAS No.: 1226436-08-3
M. Wt: 392.9 g/mol
InChI Key: YPJCKPIWKJQHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique molecular structure allows it to interact with specific biological targets, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide typically involves several steps. The starting materials usually include 2-azepan-1-yl-6-methylpyrimidine and 3-chloro-4-fluoroaniline. These compounds undergo a series of chemical reactions such as acylation, coupling, and deprotection to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to optimize yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound would require efficient and scalable processes. Methods such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound while ensuring consistent quality. Quality control measures, including chromatography and spectroscopy, would be essential to verify the purity and structural integrity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

  • Reduction: The addition of hydrogen or removal of oxygen.

  • Substitution: The replacement of one atom or group with another.

Common Reagents and Conditions: Typical reagents used in these reactions might include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. These reactions often require precise control of pH, temperature, and reaction time to achieve the desired outcome.

Major Products: The primary products of these reactions depend on the specific conditions and reagents used For instance, oxidation may produce carboxylic acids, while reduction could yield alcohols or amines

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide has a wide range of applications in scientific research:

  • Chemistry: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: Researchers explore its interactions with enzymes and receptors to understand its potential biological effects.

  • Medicine: Investigations focus on its therapeutic potential, such as its ability to inhibit specific biological pathways implicated in diseases.

  • Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound binds to these targets, modulating their activity and leading to potential therapeutic effects. Understanding these interactions at the molecular level is crucial for developing new drugs and treatments.

Comparison with Similar Compounds

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-fluorophenyl)acetamide can be compared with other similar compounds in terms of structure and function. Some related compounds include:

  • 2-(azepan-1-yl)-4-methylpyrimidin-6-amine: Similar core structure but with different substituents, leading to distinct properties.

  • 3-chloro-4-fluoroaniline derivatives: Variations in functional groups can result in changes in reactivity and biological activity.

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties that make it a valuable compound for various applications.

And there you have it: a detailed look at this fascinating compound. Intriguing stuff!

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-14-6-7-16(21)15(20)11-14/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJCKPIWKJQHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.